1-Ethyl-1H-pyrazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 1-Ethyl-1H-pyrazole-3-carboxylic acid, often involves strategies such as Claisen condensation, cyclization, and hydrolysis reactions. An example includes the improved synthesis of 1H-pyrazole-4-carboxylic acid, which achieved a significant yield increase using these methods (Dong, 2011). Another synthesis approach described the effective direct synthesis of substituted pyrazole through a 3+2 annulation method, showcasing the versatility of pyrazole synthesis techniques (Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 1-Ethyl-1H-pyrazole-3-carboxylic acid, is characterized by spectroscopic methods such as NMR, mass, and UV-Vis spectroscopy. For instance, a novel pyrazole derivative's structure was elucidated using these techniques, confirming the presence of the pyrazole core and various substituents (Naveen et al., 2021).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including cyclocondensation and regioselective synthesis, leading to diverse compounds with unique properties. For example, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates demonstrated high regioselectivity and yields under ultrasound irradiation (Machado et al., 2011). These reactions highlight the reactivity and functional versatility of the pyrazole ring.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points and solubility, are influenced by their molecular structure. For example, the hydrolysis of certain pyrazole derivatives leads to products with specific melting points, indicative of their purity and structural integrity (Sun Xiao-qiang, 2007).
Chemical Properties Analysis
The chemical properties of 1-Ethyl-1H-pyrazole-3-carboxylic acid and related compounds, such as reactivity, stability, and acidity, are key to their applications in synthesis. The functional groups present in these compounds, particularly the pyrazole ring and carboxylic acid moiety, play a significant role in their chemical behavior.
For further detailed exploration of 1-Ethyl-1H-pyrazole-3-carboxylic acid and related compounds, including their synthesis, molecular structure, and properties, the provided references offer a comprehensive insight (Dong, 2011); (Naveen et al., 2021); (Machado et al., 2011); (Sun Xiao-qiang, 2007).
Scientific Research Applications
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Scientific Field: Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals .
- The goal of this research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
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Scientific Field: Organic Chemistry
- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- A special emphasis is placed on a thorough examination of response processes .
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Scientific Field: Green Synthesis
- Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- The goal of this research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
- The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .
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Scientific Field: Biological Research
- A synthesized pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
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Scientific Field: Chemical Synthesis
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Scientific Field: Cancer Research
- A synthesized pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Safety And Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
1-ethylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKRPSDCHZQNDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341617 | |
Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
400755-44-4 | |
Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400755-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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